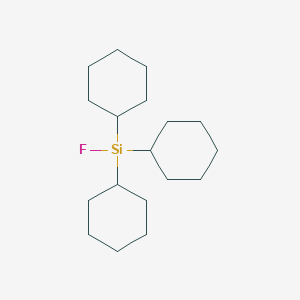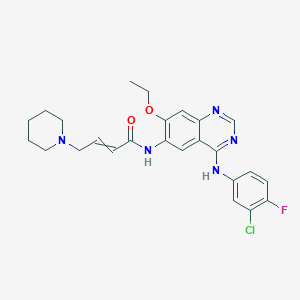
Dacomitinib Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dacomitinib Impurity C is a chemical compound associated with the pharmaceutical drug dacomitinib. Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . Impurities like this compound can arise during the synthesis, storage, or degradation of the drug and are crucial for understanding the drug’s stability and safety profile .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Dacomitinib Impurity C involves several synthetic steps, typically starting from commercially available starting materials. The synthesis may involve reactions such as nucleophilic substitution, amination, and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the impurity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the reaction mixture . The process is carefully controlled to ensure the impurity meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
Dacomitinib Impurity C can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
科学的研究の応用
Dacomitinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of dacomitinib.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its role in the safety and efficacy of dacomitinib as a pharmaceutical drug.
作用機序
The mechanism of action of Dacomitinib Impurity C is related to its structural similarity to dacomitinib. It may interact with the same molecular targets, such as the EGFR family of tyrosine kinases. The impurity can bind to the ATP-binding pocket of the kinases, potentially affecting their activity . the specific effects and pathways involved may differ from those of dacomitinib.
類似化合物との比較
Similar Compounds
Similar compounds to Dacomitinib Impurity C include other impurities and degradation products of dacomitinib, such as:
- Dacomitinib Impurity A
- Dacomitinib Impurity B
- Dacomitinib Impurity D
Uniqueness
This compound is unique due to its specific chemical structure and properties. It may have distinct reactivity and stability compared to other impurities, making it an important compound for studying the overall stability and safety of dacomitinib .
特性
CAS番号 |
869199-69-9 |
|---|---|
分子式 |
C25H27ClFN5O2 |
分子量 |
484.0 g/mol |
IUPAC名 |
N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |
InChIキー |
XDXLWHQJFSMJFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
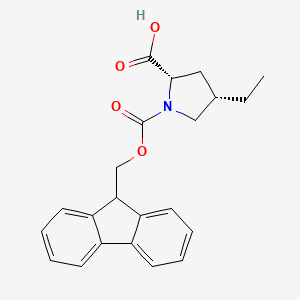

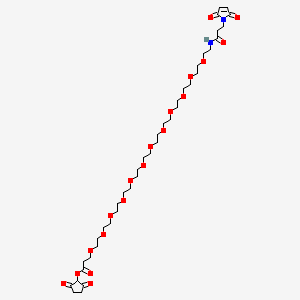
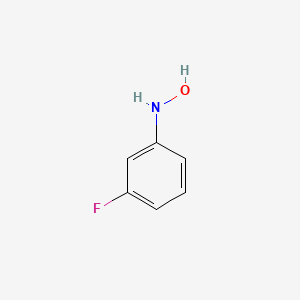
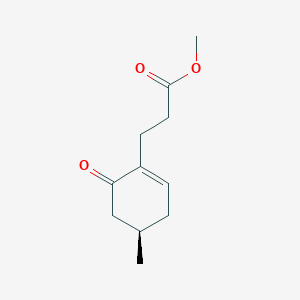
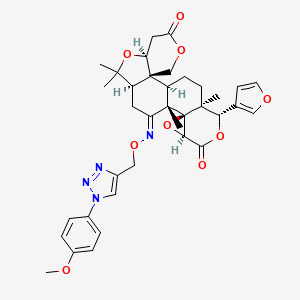
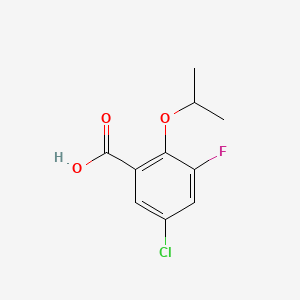

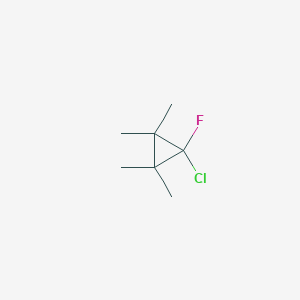
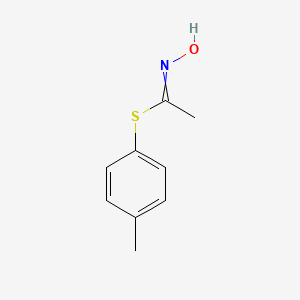
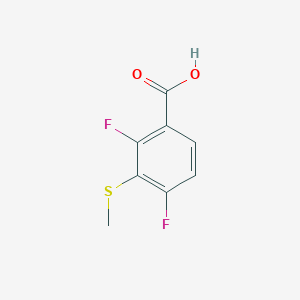
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
